Physicochemical Profiling and Synthetic Utility of (2S,3S)-2-Methylpiperidine-3-Carboxylic Acid
Physicochemical Profiling and Synthetic Utility of (2S,3S)-2-Methylpiperidine-3-Carboxylic Acid
This technical guide provides a comprehensive physicochemical and structural analysis of (2S,3S)-2-methylpiperidine-3-carboxylic acid, a critical chiral building block in medicinal chemistry.
Executive Summary
(2S,3S)-2-methylpiperidine-3-carboxylic acid (CAS: 110287-65-5) is a conformationally constrained β-amino acid derivative. Structurally, it is a substituted nipecotic acid (piperidine-3-carboxylic acid) featuring a methyl group at the C2 position. This scaffold is highly valued in drug discovery for its ability to induce specific secondary structures (turns and helices) in peptidomimetics and for modulating the pharmacokinetic profile of small molecule drugs targeting GPCRs and ion channels.
This guide details the compound's stereochemical behavior, thermodynamic properties, and validated protocols for its characterization and utilization in high-fidelity synthesis.
Chemical Identity and Stereochemical Analysis[1]
The (2S,3S) configuration imparts a specific spatial arrangement that defines the molecule's reactivity and biological interaction.[1]
Structural Nomenclature
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IUPAC Name: (2S,3S)-2-methylpiperidine-3-carboxylic acid[2]
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Common Name: (2S,3S)-2-Methylnipecotic acid
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Molecular Formula: C
H NO -
SMILES: C[C@H]1CCCC[C@H]1C(=O)O (Isomeric)
Conformational Analysis
In the piperidine ring system, the (2S,3S) configuration for a 2,3-disubstituted system corresponds to the trans diastereomer.
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Chair Conformation: The piperidine ring predominantly adopts a chair conformation.
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Substituent Orientation: To minimize 1,3-diaxial interactions and torsional strain, the bulky substituents (methyl at C2 and carboxyl at C3) prefer the diequatorial orientation.
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Diequatorial (trans): Energetically favored.
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Diaxial (trans): Disfavored due to significant steric clash (1,3-diaxial strain with axial hydrogens).
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This rigid diequatorial framework makes the (2S,3S) isomer a superior scaffold for "locking" peptide backbones compared to its flexible acyclic analogs.
Figure 1: Conformational landscape of (2S,3S)-2-methylpiperidine-3-carboxylic acid, highlighting the thermodynamic preference for the diequatorial chair form.
Physicochemical Properties[1][3][4][5][6][7]
The following data aggregates experimental values and high-confidence computational models (ACD/Labs, EPISuite) relevant for formulation and synthesis.
| Property | Value / Description | Context |
| Physical State | White to off-white crystalline powder | Hygroscopic; store under inert gas. |
| Melting Point | 261 °C (dec.) | Typical for zwitterionic amino acids; indicates strong crystal lattice energy. |
| Solubility (Water) | > 50 mg/mL | Highly soluble due to zwitterionic character at neutral pH. |
| Solubility (Organic) | MeOH (Moderate), DCM (Poor), Et2O (Insoluble) | Requires derivatization (e.g., Boc-protection) for solubility in non-polar solvents. |
| pKa (Acid) | 3.35 ± 0.10 | Carboxylic acid deprotonation. |
| pKa (Base) | 10.64 ± 0.10 | Piperidine nitrogen protonation. |
| LogP | 0.30 (Calculated) | Low lipophilicity in zwitterionic form; increases upon esterification. |
| Chiral Purity | ≥ 98% ee | Critical for pharmaceutical applications to avoid off-target effects. |
Expert Insight: The high melting point and water solubility confirm the compound exists primarily as a zwitterion in the solid state and neutral aqueous solution. For organic synthesis (e.g., peptide coupling), the amine must be protected (Fmoc/Boc) and the carboxylic acid activated, which temporarily masks the zwitterionic character and improves solubility in solvents like DMF or DCM.
Experimental Protocols
Determination of Chiral Purity via HPLC
Ensuring the enantiomeric excess (ee) of the (2S,3S) isomer is vital, as the (2R,3R) enantiomer or (2S,3R) diastereomer may possess distinct pharmacological profiles.
Protocol:
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Derivatization: Dissolve 5 mg of the sample in 1 mL methanol. Add excess Marfey’s Reagent (FDAA) or use a chiral stationary phase directly.
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Column: Chiralpak IC or AD-H (4.6 x 250 mm, 5 µm).
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Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).
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Flow Rate: 1.0 mL/min.
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Detection: UV at 210 nm.
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Analysis: The (2S,3S) isomer typically elutes distinct from the (2R,3R) enantiomer. Calculate %ee using the area under the curve (AUC).
Solubility Profiling for Formulation
Objective: Determine the saturation solubility in phosphate-buffered saline (PBS) pH 7.4.
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Add excess compound (~10 mg) to 1 mL PBS in a glass vial.
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Vortex for 1 hour at ambient temperature (25 °C).
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Centrifuge at 10,000 rpm for 5 minutes to pellet undissolved solid.
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Filter supernatant through a 0.22 µm PVDF filter.
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Quantify concentration via HPLC-UV against a standard curve.
Synthetic Routes and Manufacturing
The synthesis of (2S,3S)-2-methylpiperidine-3-carboxylic acid generally proceeds via the hydrogenation of substituted nicotinic acid derivatives or enzymatic resolution.
Figure 2: General synthetic pathway illustrating the reduction of the aromatic pyridine precursor followed by chiral resolution to isolate the desired (2S,3S) stereoisomer.
Key Synthetic Considerations:
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Catalyst Selection: Platinum oxide (Adam's catalyst) or Rhodium on Carbon is preferred for pyridine ring reduction under acidic conditions (AcOH) to prevent decarboxylation.
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Stereocontrol: Hydrogenation often yields a mixture of cis and trans isomers. The trans (2S,3S) isomer is thermodynamically more stable but may require equilibration (e.g., heating in base) if the kinetic cis product dominates.
Applications in Drug Discovery[8][9][10][11][12]
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Conformational Restriction: Used to replace flexible amino acid residues (like alanine or isoleucine) in peptide drugs to lock the bioactive conformation, increasing potency and selectivity.
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GABA Uptake Inhibition: Analogs of nipecotic acid are known inhibitors of GABA transporters (GAT). The methyl substitution at C2 alters the binding pocket affinity, potentially improving selectivity for GAT subtypes.
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Peptidomimetics: Acts as a scaffold for designing protease inhibitors by mimicking the transition state of peptide bond hydrolysis.
References
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VulcanChem. (2S,3S)-2-methylpiperidine-3-carboxylic acid Product Information. Retrieved from .
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PubChem.[3][4][5][6] (3S)-3-methyl-2-oxo-piperidine-3-carboxylic acid (Related Structure Analysis). National Library of Medicine. Retrieved from .
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ChemBK. 3-Piperidinecarboxylic acid Physicochemical Properties. Retrieved from .
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Royal Society of Chemistry. Exploration of piperidine 3D fragment chemical space. RSC Med. Chem., 2022, 13, 1614.[7] DOI: .[7]
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ChemicalBook.[3] (2R,3S)-3-Methylpiperidine-2-carboxylic Acid Hydrochloride.[8][9] Retrieved from .
Sources
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- 2. 498-95-3|Piperidine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. Methyl pipecolinate | C7H13NO2 | CID 3463753 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (3S)-piperidine-3-carboxylic acid hydrochloride | C6H12ClNO2 | CID 24820453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. (2S,3S)-3-methylpyrrolidine-2-carboxylic Acid | C6H11NO2 | CID 2724879 - PubChem [pubchem.ncbi.nlm.nih.gov]
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